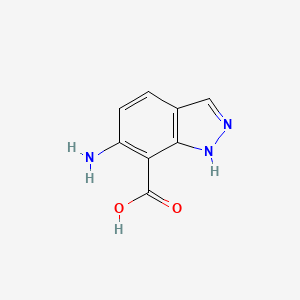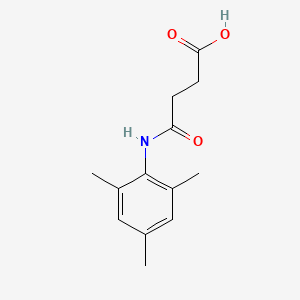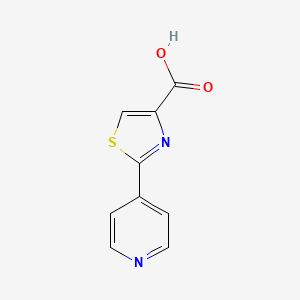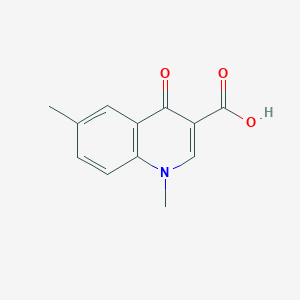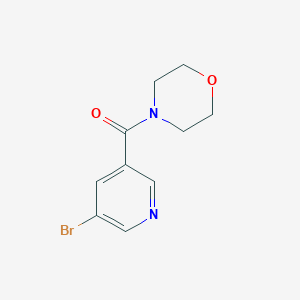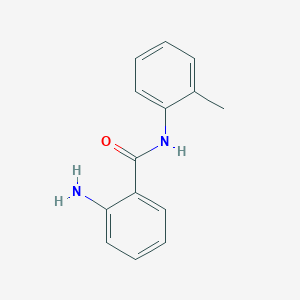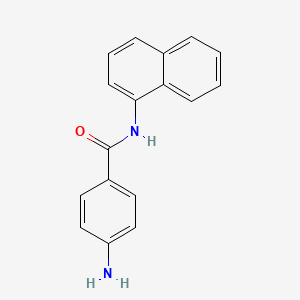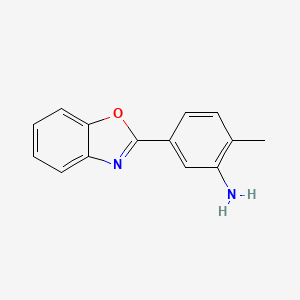
Acide 6-bromo-2-(3-hydroxyphényl)quinoléine-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H10BrNO3 and its molecular weight is 344.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et conception de médicaments
La quinoléine est un modèle de base en conception de médicaments en raison de son large spectre d'activité biologique . Elle a été utilisée pour développer de nombreux dérivés bioactifs avec des efficacités substantielles pour le développement futur de médicaments . L'acide 6-bromo-2-(3-hydroxyphényl)quinoléine-4-carboxylique, en tant que dérivé de la quinoléine, pourrait potentiellement être utilisé dans le développement de nouveaux médicaments.
Activité antipaludique
La quinoléine et ses dérivés sont connus pour présenter une activité antipaludique . Par conséquent, l'« this compound » pourrait potentiellement être utilisé dans le développement de médicaments antipaludiques.
Activité anticancéreuse
Les dérivés de la quinoléine ont montré un potentiel dans le traitement du cancer . En tant que dérivé de la quinoléine, l'« this compound » pourrait être exploré pour ses propriétés anticancéreuses.
Activités antibactériennes et antifongiques
La quinoléine s'est avérée avoir des activités antibactériennes et antifongiques . Cela suggère que l'« this compound » pourrait potentiellement être utilisé dans le développement de médicaments antibactériens et antifongiques.
Activités anti-inflammatoires et analgésiques
La quinoléine présente des activités anti-inflammatoires et analgésiques . Cela implique que l'« this compound » pourrait potentiellement être utilisé dans le traitement de l'inflammation et de la douleur.
Activité cardiovasculaire
La quinoléine s'est avérée avoir des activités cardiotoniques . Cela suggère que l'« this compound » pourrait potentiellement être utilisé dans le traitement des maladies cardiovasculaires.
Mécanisme D'action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways due to their wide range of biological activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Analyse Biochimique
Biochemical Properties
6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteomic targets, which are crucial for understanding its role in cellular processes . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.
Cellular Effects
The effects of 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect various types of cells, leading to changes in their proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of specific genes, thereby impacting cellular processes at a fundamental level.
Molecular Mechanism
At the molecular level, 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding often results in conformational changes in the target molecules, which can alter their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency . Long-term studies have shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or protecting against certain diseases . At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage threshold is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, which determine its localization and accumulation in different cellular compartments . This distribution pattern can influence its activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJSYSNGXIKVGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353787 |
Source


|
| Record name | 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313241-30-4 |
Source


|
| Record name | 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

